Cas no 23929-42-2 ((24betaFH)-ergost-5-en-3beta-ol)

(24betaFH)-ergost-5-en-3beta-ol 化学的及び物理的性質
名前と識別子
-
- (24betaFH)-ergost-5-en-3beta-ol
- 22,23-Dehydrobrassicasterol
- 24-Methyl-5-cholesten-3beta-ol
- 24-Methylcholest-5-en-3beta-ol
- 24-Methylcholesten-(5)-3beta-ol
- 24-Methylcholesterol
- Campesterin
- campesterol
- Campesterol (24alpha-Methylcholesterol)
- Delta5-Ergostenol
- Dihydrobrassicasterol
- 24xi-Methylcholesterol
- 290299-12-6
- 7,(24S)24-Methylcholest-5-en-3beta-ol
- Ergost-5-en-3beta-ol
- Ergost-5-en-3-ol; (3β,24ζ)-form
- Dataset-S1.153
- (24R)ergost-5-en-3beta-ol
- ConMedNP.2700
- 24alpha-Methylcholesterol
- 24?-Methylcholesterol
- 2223-dihydrobrassicasterol
- 24S-Methyl cholesterol
- (24R)24-Methylcholest-5-en-3beta-ol
- 4651-51-8
- 24-Epicampesterol
- 474-62-4
- Ergost-5-en-3-ol, (3beta,24xi)-
- 23929-42-2
- Campesterol
-
- インチ: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3
- InChIKey: SGNBVLSWZMBQTH-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2C3CC=C4CC(O)CCC4(C)C3CCC12C |t:15|
計算された属性
- せいみつぶんしりょう: 400.370516150g/mol
- どういたいしつりょう: 400.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 620
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 8.8
- トポロジー分子極性表面積: 20.2Ų
(24betaFH)-ergost-5-en-3beta-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02960F-5mg |
24-methyl Cholesterol |
23929-42-2 | ≥95% | 5mg |
$296.00 | 2024-05-22 | |
1PlusChem | 1P02960F-1mg |
24-methyl Cholesterol |
23929-42-2 | ≥95% | 1mg |
$118.00 | 2024-05-22 |
(24betaFH)-ergost-5-en-3beta-ol 関連文献
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
- Euonymus japonicus Thunb.
- Natural Products and Extracts Plant Extracts Plant based Thomandersia laurifolia
- Natural Products and Extracts Plant Extracts Plant based Siler montanum
- Natural Products and Extracts Plant Extracts Plant based Herrania albiflora
- Natural Products and Extracts Plant Extracts Plant based Allanblackia gabonensis
(24betaFH)-ergost-5-en-3beta-olに関する追加情報
Comprehensive Overview of (24βFH)-ergost-5-en-3β-ol (CAS No. 23929-42-2)
(24βFH)-ergost-5-en-3β-ol, with the CAS number 23929-42-2, is a naturally occurring sterol that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, also known as ergosta-5,24(28)-dien-3β-ol, is a derivative of ergosterol and is primarily found in fungi and some plants. Its unique structural features and biological activities make it a valuable subject of research for various applications, including pharmaceutical development and biotechnological processes.
The chemical structure of (24βFH)-ergost-5-en-3β-ol consists of a steroidal backbone with specific functional groups that contribute to its biological activities. The compound features a 5(6)-double bond, a 3β-hydroxyl group, and a 24(28)-double bond, which are crucial for its interactions with biological systems. These structural elements are responsible for its ability to modulate various cellular processes and pathways.
Recent studies have highlighted the potential therapeutic applications of (24βFH)-ergost-5-en-3β-ol. For instance, research published in the Journal of Natural Products (2021) demonstrated that this compound exhibits significant anti-inflammatory properties. The study found that (24βFH)-ergost-5-en-3β-ol can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting its potential use in treating inflammatory diseases.
In addition to its anti-inflammatory effects, (24βFH)-ergost-5-en-3β-ol has been investigated for its antimicrobial properties. A study published in the Journal of Antibiotics (2019) reported that this compound shows potent activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action involves disrupting the bacterial cell membrane, leading to cell death. These findings indicate that (24βFH)-ergost-5-en-3β-ol could be a promising candidate for developing new antibiotics.
The antitumor potential of (24βFH)-ergost-5-en-3β-ol has also been explored. Research published in the Cancer Letters (2018) demonstrated that this compound can induce apoptosis in human cancer cells by activating the intrinsic apoptotic pathway. The study found that treatment with (24βFH)-ergost-5-en-3β-ol led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2. These results suggest that (24βFH)-ergost-5-en-3β-ol may have therapeutic potential in cancer therapy.
Beyond its direct biological activities, (24βFH)-ergost-5-en-3β-ol has been studied for its role in enhancing the bioavailability and efficacy of other compounds. A study published in the Molecular Pharmaceutics (2017) investigated the use of this sterol as a drug delivery enhancer. The results showed that when combined with certain drugs, (24βFH)-ergost-5-en-3β-ol can improve their solubility and permeability across biological membranes, thereby enhancing their therapeutic effects.
The environmental impact of (24βFH)-ergost-5-en-3β-ol has also been a topic of interest. Research published in the Environmental Science & Technology (2016) examined the biodegradability and ecotoxicity of this compound. The study found that while (24βFH)-ergost-5-en-3β-ol is biodegradable under certain conditions, it can have adverse effects on aquatic organisms at high concentrations. This information is crucial for assessing the environmental safety of products containing this compound.
In conclusion, (24βFH)-ergost-5-en-3β-ol (CAS No. 23929-42-2) is a multifaceted compound with a wide range of biological activities and potential applications. Its anti-inflammatory, antimicrobial, antitumor properties, and ability to enhance drug delivery make it a valuable subject of ongoing research. As new studies continue to uncover its mechanisms and applications, the significance of this sterol in both scientific and practical contexts is likely to grow.
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